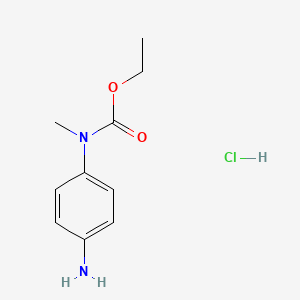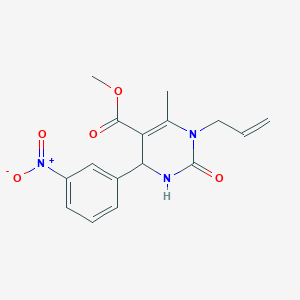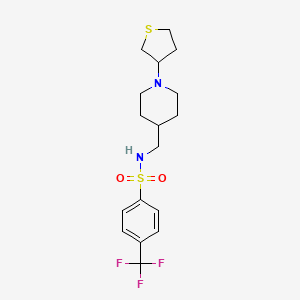
3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H9ClN2O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-cyanobenzyl chloride with 2,2-dimethylpropanamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond can be broken down by water or enzymes, yielding propanoic acid and 4-cyanophenyl amine.
Nucleophilic Substitution: The chlorine atom is susceptible to substitution by other nucleophiles depending on reaction conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water or acidic/basic conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: Propanoic acid and 4-cyanophenyl amine.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide has several scientific research applications:
Drug Discovery: It is used in the development of new treatments for various diseases.
Cancer Treatment: The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Inflammation Treatment: It has potential as a therapeutic agent for treating inflammation-related diseases such as arthritis.
Proteomics Research: Used as a biochemical in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions.
作用機序
The exact mechanism of action for 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in disease processes. Further research is needed to elucidate the precise mechanisms by which this compound operates.
類似化合物との比較
Similar Compounds
3-chloro-N-(3-chloro-4-cyanophenyl)propanamide: A similar compound with an additional chlorine atom on the phenyl ring.
3-chloro-N-(4-cyanophenyl)propanamide: A closely related compound with a similar structure and molecular formula.
Uniqueness
3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a cyano group on the phenyl ring and a chlorine atom on the propanamide backbone.
特性
IUPAC Name |
3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,8-13)11(16)15-10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWKXDZNPMTUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2692139.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2692142.png)
![5-(3,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2692143.png)
![8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692144.png)
![Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2692146.png)

![4-acetyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692150.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2692152.png)

![2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B2692160.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2692161.png)
